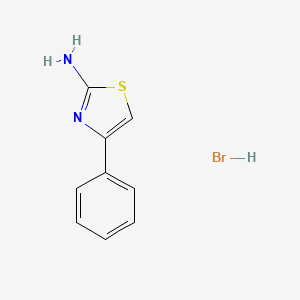
(+/-)-Cucurbic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-Cucurbic Acid is a chemical compound that belongs to the class of carboxylic acids Carboxylic acids are characterized by the presence of a carboxyl group (-COOH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of carboxylic acids, including (+/-)-Cucurbic Acid, can be achieved through several methods:
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then further converted to carboxylic acids in the presence of catalysts (H+ or OH-).
Grignard Reagents: When Grignard reagents react with carbon dioxide, they form salts of carboxylic acids, which can be acidified to yield the corresponding carboxylic acid.
Hydrolysis of Esters: Carboxylic acids can be produced through the acidic hydrolysis of esters.
Industrial Production Methods
Industrial production of carboxylic acids often involves large-scale oxidation processes, such as the oxidation of hydrocarbons or alcohols. The choice of method depends on the availability of raw materials and the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-Cucurbic Acid undergoes various chemical reactions, including:
Oxidation: Carboxylic acids can be further oxidized to produce carbon dioxide and water.
Reduction: Reduction of carboxylic acids can yield primary alcohols.
Substitution: Carboxylic acids can undergo substitution reactions to form esters, amides, and anhydrides
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alcohols (for esterification), ammonia or amines (for amidation)
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Primary alcohols.
Substitution: Esters, amides, and anhydrides
Applications De Recherche Scientifique
(+/-)-Cucurbic Acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of (+/-)-Cucurbic Acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in various biochemical reactions, including enzyme inhibition and modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic Acid: A simple carboxylic acid with widespread use in industry and food production.
Citric Acid: A tricarboxylic acid commonly found in citrus fruits and used in food and beverage industries.
Lactic Acid: A hydroxycarboxylic acid used in food, pharmaceutical, and cosmetic industries
Uniqueness
(+/-)-Cucurbic Acid is unique due to its specific chemical structure and properties, which differentiate it from other carboxylic acids
Propriétés
Formule moléculaire |
C12H20O3 |
|---|---|
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
2-[3-hydroxy-2-[(Z)-pent-2-enyl]cyclopentyl]acetic acid |
InChI |
InChI=1S/C12H20O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-11,13H,2,5-8H2,1H3,(H,14,15)/b4-3- |
Clé InChI |
LYSGIJUGUGJIPS-ARJAWSKDSA-N |
SMILES isomérique |
CC/C=C\CC1C(CCC1O)CC(=O)O |
SMILES canonique |
CCC=CCC1C(CCC1O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


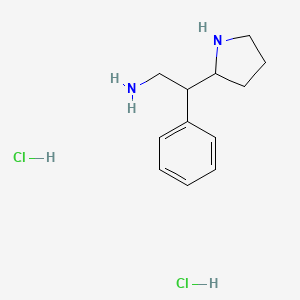
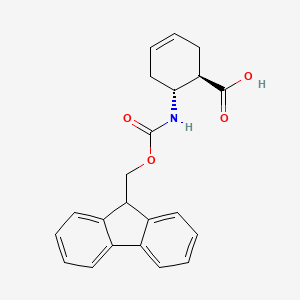
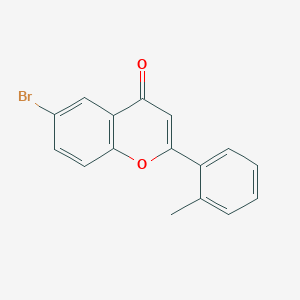

![N'-[(E)-1-(4-chlorophenyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12050520.png)
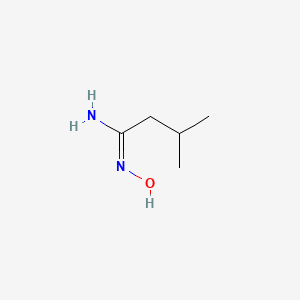
![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate](/img/structure/B12050536.png)
![N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050557.png)
![[2-(3-Methylbutoxy)phenyl]methanamine](/img/structure/B12050560.png)
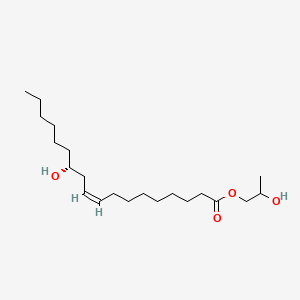

![6-Amino-4-(2,6-dichlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12050579.png)

